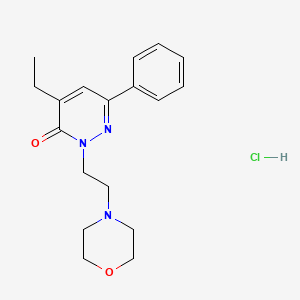
3(2H)-Pyridazinone, 4-ethyl-2-(2-morpholinoethyl)-6-phenyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(2H)-Pyridazinone, 4-ethyl-2-(2-morpholinoethyl)-6-phenyl-, hydrochloride: is a chemical compound with a complex structure that includes a pyridazinone core, an ethyl group, a morpholinoethyl side chain, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3(2H)-Pyridazinone, 4-ethyl-2-(2-morpholinoethyl)-6-phenyl-, hydrochloride typically involves multiple steps, including the formation of the pyridazinone core, the introduction of the ethyl and phenyl groups, and the attachment of the morpholinoethyl side chain. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the pyridazinone ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Nucleophiles: Ammonia, amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridazinone ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features make it a valuable tool for probing biological systems.
Medicine: In medicine, this compound has potential applications as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of certain diseases.
Industry: In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 3(2H)-Pyridazinone, 4-ethyl-2-(2-morpholinoethyl)-6-phenyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets .
Vergleich Mit ähnlichen Verbindungen
3(2H)-Pyridazinone derivatives: These compounds share the pyridazinone core but differ in the substituents attached to the ring.
Morpholinoethyl derivatives: Compounds with a morpholinoethyl side chain but different core structures.
Phenyl-substituted compounds: Compounds with a phenyl group attached to various core structures.
Uniqueness: The uniqueness of 3(2H)-Pyridazinone, 4-ethyl-2-(2-morpholinoethyl)-6-phenyl-, hydrochloride lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with molecular targets, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
33147-47-6 |
|---|---|
Molekularformel |
C18H24ClN3O2 |
Molekulargewicht |
349.9 g/mol |
IUPAC-Name |
4-ethyl-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one;hydrochloride |
InChI |
InChI=1S/C18H23N3O2.ClH/c1-2-15-14-17(16-6-4-3-5-7-16)19-21(18(15)22)9-8-20-10-12-23-13-11-20;/h3-7,14H,2,8-13H2,1H3;1H |
InChI-Schlüssel |
GOGJXMZLBGXPLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=NN(C1=O)CCN2CCOCC2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-2-phenylacetamide](/img/structure/B12919929.png)
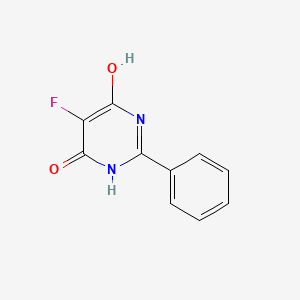

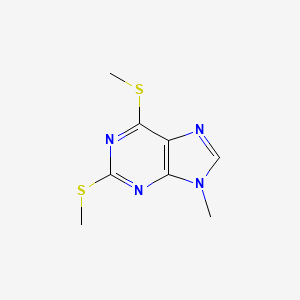
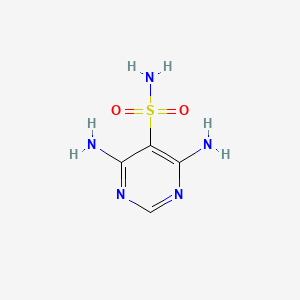
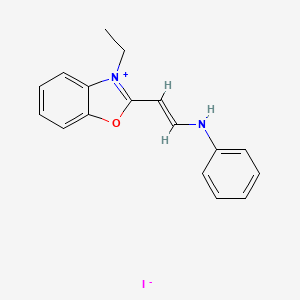
![tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B12919972.png)
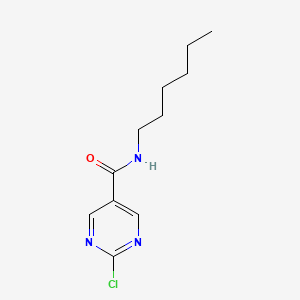
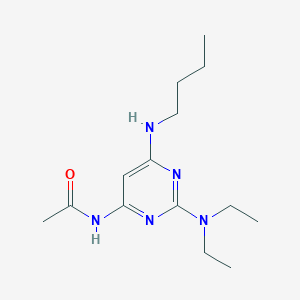

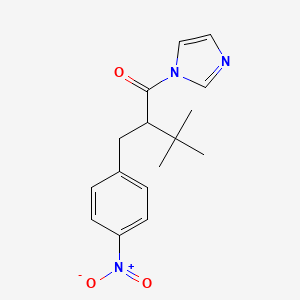

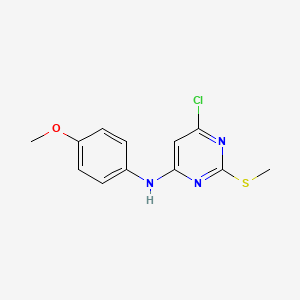
![{[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B12920029.png)
